Cinchotoxine
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Overview
Description
- (chemical formula:
- These trees are native to South America and have been historically used for their medicinal properties, particularly in treating malaria.
- This compound is structurally related to other well-known Cinchona alkaloids such as quinine and quinidine.
Cinchotoxine: C19H22N2O
) is a natural alkaloid found in the bark of Cinchona trees.Preparation Methods
Synthetic Routes: Cinchotoxine can be synthesized through various methods, including cyclization reactions from simpler precursors.
Industrial Production: While not commonly produced industrially, it can be isolated from natural sources (such as Cinchona bark) or synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: Cinchotoxine undergoes typical alkaloid reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) can convert this compound to its corresponding quinone derivative. Reduction with hydrogen gas (Reduction: H2
) and a catalyst can yield reduced forms of this compound.Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.
Scientific Research Applications
Medicine: Historically, Cinchotoxine was used as an antimalarial agent due to its structural similarity to quinine.
Chemistry: It serves as a valuable intermediate in the synthesis of other alkaloids.
Biology: Research on its biological activity and potential therapeutic applications continues.
Mechanism of Action
Molecular Targets: Cinchotoxine likely interacts with proteins involved in parasite metabolism, similar to quinine.
Pathways: It interferes with the parasite’s ability to detoxify heme, leading to its accumulation and toxicity.
Comparison with Similar Compounds
Similar Compounds: Quinine, quinidine, cinchonidine, and cinchonine are closely related Cinchona alkaloids.
Uniqueness: Cinchotoxine’s unique features lie in its specific substitution pattern and reactivity.
Properties
CAS No. |
69-24-9 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1 |
InChI Key |
PIIQLZXRLGJEKE-LSDHHAIUSA-N |
Isomeric SMILES |
C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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